molecular formula C7H5AsN2O2 B14739069 5-arsoroso-1,3-benzoxazol-2-amine CAS No. 5410-82-2

5-arsoroso-1,3-benzoxazol-2-amine

Cat. No.: B14739069
CAS No.: 5410-82-2
M. Wt: 224.05 g/mol
InChI Key: CGWWNMYYJGKSKH-UHFFFAOYSA-N
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Description

5-Arsoroso-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by the presence of an arsoroso (-AsO) functional group at the 5-position of the benzoxazole core. This compound belongs to a class of heterocyclic aromatic systems where the arsenic substituent introduces unique electronic and steric properties, distinguishing it from other benzoxazol-2-amine analogs. The arsoroso group likely confers distinct reactivity, photophysical behavior, and biological activity, making it a candidate for specialized applications in coordination chemistry or antimicrobial research .

Properties

CAS No.

5410-82-2

Molecular Formula

C7H5AsN2O2

Molecular Weight

224.05 g/mol

IUPAC Name

5-arsoroso-1,3-benzoxazol-2-amine

InChI

InChI=1S/C7H5AsN2O2/c9-7-10-5-3-4(8-11)1-2-6(5)12-7/h1-3H,(H2,9,10)

InChI Key

CGWWNMYYJGKSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[As]=O)N=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-arsoroso-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with an appropriate arsenic-containing reagent. One common method is the condensation reaction between 2-aminophenol and an arsenic trioxide derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (60-110°C) for several hours .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal oxides (e.g., titanium dioxide, zirconium dioxide) or nanocatalysts are used to facilitate the reaction under milder conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

5-arsoroso-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-arsoroso-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional properties between 5-arsoroso-1,3-benzoxazol-2-amine and analogous compounds:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications
This compound -AsO at C5 C₇H₅AsN₂O₂ Potential arsenic-mediated reactivity, hypothesized antimicrobial activity
N-tert-Butyl-5-methoxy-1,3-benzoxazol-2-amine -OCH₃ at C5, -N-tert-butyl C₁₁H₁₄N₂O₂ Moderate toxicity; requires respiratory protection
5-Chloro-6-nitro-1,3-benzoxazol-2-amine -Cl at C5, -NO₂ at C6 C₇H₄ClN₃O₃ Electron-withdrawing groups; possible use in agrochemicals
N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine Imidazolylidene at N2 C₁₁H₁₀N₄O Strong antibacterial activity against Gram-positive and Gram-negative bacteria
3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine derivative Quinolinyl at C2, alanine side chain C₂₃H₁₈N₄O₃ Fluorophore for transition metal ion detection

Key Observations:

  • Biological Activity: While imidazolylidene-substituted analogs exhibit broad-spectrum antibacterial activity , the arsenic group in this compound may confer distinct mechanisms of action, possibly targeting thiol groups in microbial enzymes.
  • Photophysical Properties: Fluorescence probes like the quinolinyl-alanine derivative rely on π-conjugation and solvatochromism , whereas the arsoroso group’s heavy atom effect could quench fluorescence or shift emission wavelengths.

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